molecular formula C17H24Cl2N2O4 B2867141 2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-pentoxyphenyl)methyl]acetamide CAS No. 620565-93-7

2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-pentoxyphenyl)methyl]acetamide

Cat. No. B2867141
CAS RN: 620565-93-7
M. Wt: 391.29
InChI Key: FZBIYAGXIUIBPD-UHFFFAOYSA-N
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Description

2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-pentoxyphenyl)methyl]acetamide, also known as CPME, is a chemical compound that has been widely studied for its potential applications in scientific research. CPME is a derivative of the well-known painkiller, acetaminophen, and has been shown to exhibit anti-inflammatory and analgesic properties. In

Scientific Research Applications

Pharmaceuticals Development

This compound, due to its structural complexity, could be a precursor in the synthesis of various pharmaceuticals. Its chloroacetamide group is a functional moiety that is often found in drug molecules with potential biological activities . For instance, chloroacetamide derivatives have been used in the development of antiviral, anti-inflammatory, and anticancer drugs .

Agricultural Chemistry

Chloroacetamide is known to be used as an herbicide . Derivatives of this compound could be synthesized to explore new herbicidal agents that are more efficient and environmentally friendly.

Biological Studies

Indole derivatives, which share some structural similarities with this compound, are known to possess a wide range of biological activities . Therefore, this compound could be used in biological studies to understand cellular processes or to develop new biochemical assays.

Safety and Hazards

Chloroacetamides, including this compound, are generally considered toxic and can irritate the eyes and skin. They may also cause an allergic reaction and are suspected of reproductive toxicity and teratogenicity .

properties

IUPAC Name

2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-pentoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O4/c1-3-4-5-8-25-13-7-6-12(9-14(13)24-2)17(20-15(22)10-18)21-16(23)11-19/h6-7,9,17H,3-5,8,10-11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBIYAGXIUIBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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